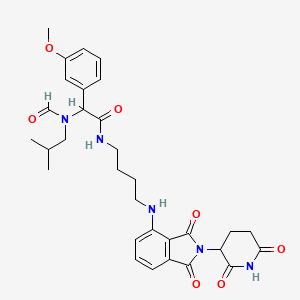
MG degrader 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MG degrader 1 is a proteolysis-targeting chimera (PROTAC) compound designed to target and degrade specific proteins within cells. It is known for its high specificity and potency in degrading proteins such as IKZF3, GSPT1, and GSPT2, with an effective concentration (EC50) of 1.385 nM in MM.1S cells . This compound is part of a new class of therapeutic agents that leverage the cell’s natural protein degradation machinery to selectively remove disease-causing proteins.
准备方法
The synthesis of MG degrader 1 involves a series of chemical reactions that link a ligand for the target protein to a ligand for an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Ligand Synthesis: Preparation of the ligand that binds to the target protein.
Linker Attachment: Chemical reactions to attach a linker to the ligand.
E3 Ligase Ligand Synthesis: Preparation of the ligand that binds to the E3 ubiquitin ligase.
Final Assembly: Coupling the target protein ligand-linker conjugate with the E3 ligase ligand.
Industrial production methods for this compound would involve optimizing these synthetic steps for large-scale production, ensuring high purity and yield.
化学反应分析
MG degrader 1 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups on the ligands.
Coupling Reactions: Used to attach the linker to the ligands.
Oxidation and Reduction Reactions: To modify the oxidation state of certain functional groups.
Common reagents and conditions used in these reactions include:
Palladium Catalysts: For coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
The major products formed from these reactions are the intermediate compounds that are eventually assembled into the final this compound molecule.
科学研究应用
MG degrader 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the role of specific proteins in cellular processes.
Biology: Employed in research to understand the function of target proteins and their involvement in diseases.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer by selectively degrading oncogenic proteins.
Industry: Utilized in drug discovery and development to identify and validate new therapeutic targets.
作用机制
MG degrader 1 exerts its effects by recruiting the target protein to an E3 ubiquitin ligase, which tags the protein with ubiquitin molecules. This ubiquitination marks the protein for degradation by the proteasome, a cellular complex responsible for degrading and recycling proteins. The molecular targets of this compound include IKZF3, GSPT1, and GSPT2, and the pathways involved are the ubiquitin-proteasome system .
相似化合物的比较
MG degrader 1 is unique in its high specificity and potency compared to other similar compounds. Similar compounds include other PROTACs targeting different proteins, such as:
PROTAC EZH2 degrader-1: Targets the EZH2 protein.
PROTAC Mcl1 degrader-1: Targets the Mcl-1 protein.
These compounds share a similar mechanism of action but differ in their target proteins and specific applications. This compound stands out due to its effectiveness in degrading multiple proteins with high specificity.
属性
分子式 |
C31H37N5O7 |
|---|---|
分子量 |
591.7 g/mol |
IUPAC 名称 |
N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-2-[formyl(2-methylpropyl)amino]-2-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C31H37N5O7/c1-19(2)17-35(18-37)27(20-8-6-9-21(16-20)43-3)29(40)33-15-5-4-14-32-23-11-7-10-22-26(23)31(42)36(30(22)41)24-12-13-25(38)34-28(24)39/h6-11,16,18-19,24,27,32H,4-5,12-15,17H2,1-3H3,(H,33,40)(H,34,38,39) |
InChI 键 |
ZKCMTNMJMBGREP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN(C=O)C(C1=CC(=CC=C1)OC)C(=O)NCCCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(cyclopropylamino)-6-(2,4-dichlorophenyl)-7-oxopyrido[2,3-d]pyrimidin-8-yl]-N-hydroxyhexanamide](/img/structure/B12378031.png)
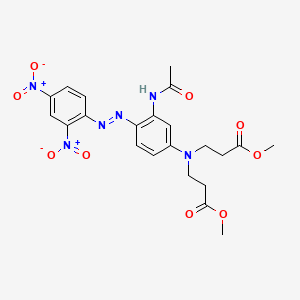

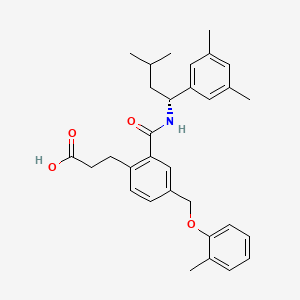
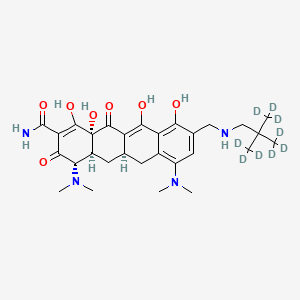
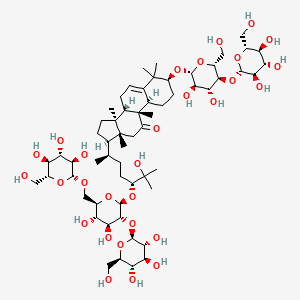

![5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide](/img/structure/B12378061.png)

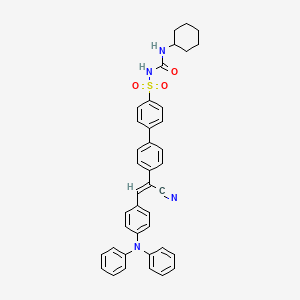
![2-[[2-Chloro-5-[[1-(3-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]methyl]-4,5-dihydroisoindole-1,3-dione](/img/structure/B12378093.png)
![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid](/img/structure/B12378094.png)
![N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B12378101.png)
![6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline](/img/structure/B12378102.png)
